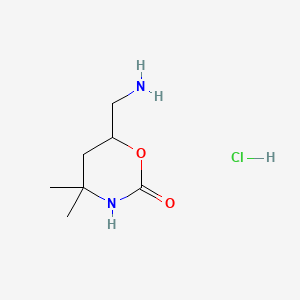

6-(Aminomethyl)-4,4-dimethyl-1,3-oxazinan-2-one hydrochloride

Description

6-(Aminomethyl)-4,4-dimethyl-1,3-oxazinan-2-one hydrochloride is a bicyclic organic compound featuring a six-membered 1,3-oxazinan-2-one core substituted with a 4,4-dimethyl group and a 6-aminomethyl moiety. Its molecular formula is C₈H₁₅ClN₂O₂, with a molecular weight of 191.66 g/mol (calculated as the free base: 141.60 g/mol) and a CAS number of 1292369-18-6 . The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications.

Properties

Molecular Formula |

C7H15ClN2O2 |

|---|---|

Molecular Weight |

194.66 g/mol |

IUPAC Name |

6-(aminomethyl)-4,4-dimethyl-1,3-oxazinan-2-one;hydrochloride |

InChI |

InChI=1S/C7H14N2O2.ClH/c1-7(2)3-5(4-8)11-6(10)9-7;/h5H,3-4,8H2,1-2H3,(H,9,10);1H |

InChI Key |

DSJOPVWZXXGPSE-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(OC(=O)N1)CN)C.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Aminomethyl)-4,4-dimethyl-1,3-oxazinan-2-one hydrochloride typically involves the reaction of 4,4-dimethyl-1,3-oxazinan-2-one with formaldehyde and an amine source under acidic conditions. The reaction proceeds through a Mannich-type reaction, where the aminomethyl group is introduced into the oxazinanone ring.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pH, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, where the aminomethyl group can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxazinanone ring to its corresponding alcohol derivatives.

Substitution: The aminomethyl group can participate in substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted oxazinanone derivatives.

Scientific Research Applications

6-(Aminomethyl)-4,4-dimethyl-1,3-oxazinan-2-one hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 6-(Aminomethyl)-4,4-dimethyl-1,3-oxazinan-2-one hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound can also participate in enzyme-catalyzed reactions, affecting various biochemical pathways.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

This section compares 6-(aminomethyl)-4,4-dimethyl-1,3-oxazinan-2-one hydrochloride (Compound A) with three analogues: Compound B (6-(hydroxymethyl)-4-(4-methoxyphenyl)-1,3-oxazinan-2-one), Compound C (4-(4-fluorophenyl)-6-(hydroxymethyl)-1,3-oxazinan-2-one), and Compound D (6-aminoazepan-2-one hydrochloride). Key differences in structure, synthesis, and properties are outlined below.

Structural and Functional Group Variations

Table 1: Structural Comparison

Key Observations:

Core Structure: Compounds A, B, and C share the 1,3-oxazinan-2-one core, whereas Compound D features a seven-membered azepan-2-one ring. The larger ring in D may confer greater conformational flexibility but reduced metabolic stability compared to the rigid oxazinan framework .

electron-withdrawing fluoro in C) . Position 6: A’s aminomethyl group provides a primary amine for covalent conjugation (e.g., peptide coupling), whereas B and C’s hydroxymethyl groups enable hydrogen bonding or ether formation .

Physicochemical and Functional Properties

Table 2: Property Comparison

Implications:

- Aminomethyl vs. Hydroxymethyl: A’s amine group enables direct participation in amide bond formation, whereas B and C require activation (e.g., tosylation) for similar reactivity .

- Aryl vs. Alkyl Substituents: B and C’s aryl groups may enhance binding to aromatic protein pockets (e.g., kinase inhibitors), while A’s dimethyl groups favor hydrophobic interactions in non-polar environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.